Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester

Overview

Description

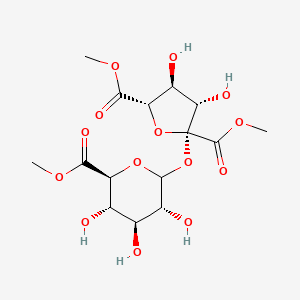

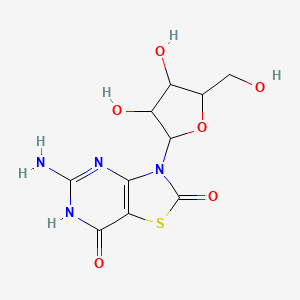

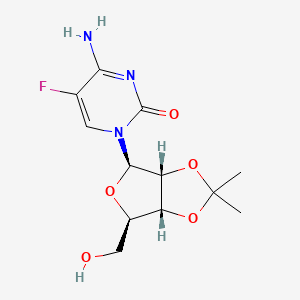

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of three carboxylate groups and three methyl ester groups attached to the sucrose molecule. It has a molecular formula of C17H26O14 and a molecular weight of 454.38 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .

Mechanism of Action

Action Environment

Environmental factors matter:

: Polat, T., & Linhardt, R. J. (2001). Syntheses and applications of sucrose-based esters. Journal of Surfactants and Detergents, 4(4), 415–421. Link : Santa Cruz Biotechnology. Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester. Link : Veeprho. Product details for Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester. Link

Biochemical Analysis

Biochemical Properties

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases. These interactions often involve the esterification of the carboxylate groups, which can influence the enzyme’s activity and stability. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can bind to specific proteins, altering their conformation and function .

Cellular Effects

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may enhance or inhibit the phosphorylation of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. Furthermore, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can impact cellular energy production by altering the activity of enzymes in the glycolytic pathway .

Molecular Mechanism

The molecular mechanism of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it may inhibit glycosidases by binding to their active sites, preventing substrate access. Conversely, it can activate glycosyltransferases by stabilizing their active conformations. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects. Understanding these dosage effects is essential for determining the safe and effective use of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester in experimental settings .

Metabolic Pathways

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester may impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

Within cells and tissues, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can influence its activity and function, as it may accumulate in specific regions where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester typically involves the esterification of sucrose with trimethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent such as methanol or acetone .

Industrial Production Methods

The scalability of the process depends on the availability of high-purity sucrose and the efficiency of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester has several applications in scientific research:

Chemistry: Used as a reagent in carbohydrate chemistry for the synthesis of complex sugar derivatives.

Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Utilized in the production of biodegradable surfactants and emulsifiers

Comparison with Similar Compounds

Similar Compounds

Sucrose 6’-Acetate: Another ester derivative of sucrose with different functional groups.

Sucrose Octasulfate: A sulfate ester of sucrose with distinct chemical properties.

Sucrose Heptasulfate Potassium Salt: A potassium salt derivative of sucrose with multiple sulfate groups.

Uniqueness

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. The presence of three carboxylate and three methyl ester groups makes it particularly useful in research applications involving carbohydrate chemistry and enzyme interactions .

Properties

IUPAC Name |

dimethyl (2R,3S,4S,5S)-3,4-dihydroxy-2-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxolane-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3/t4-,5-,6+,7+,8-,9-,10-,13?,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNUCPKHMXLNIK-ISVXLRAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858412 | |

| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289711-92-8 | |

| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)